2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGMZCTULTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | glucal | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Glucal | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864381 | |
| Record name | 1,5-Anhydro-2-deoxyhex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21193-75-9 | |
| Record name | 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-Glucal)
Introduction: The Enduring Significance of D-Glucal in Modern Synthesis
2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, more commonly known in the scientific community as D-Glucal , is a pivotal unsaturated carbohydrate derivative. First synthesized by the pioneering chemist Hermann Emil Fischer in 1913, D-Glucal has since transitioned from a chemical curiosity to an indispensable chiral building block in the lexicon of organic synthesis. Its unique structural feature, an enol ether embedded within a pyranose ring, bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical and physical properties of D-Glucal, its synthesis and characterization, its key reactions, and its significant applications, particularly in the realm of drug discovery and development. For researchers and drug development professionals, a thorough understanding of D-Glucal's chemistry is paramount for leveraging its full potential in the synthesis of complex and biologically active molecules.[1][2][3]
Physicochemical and Spectroscopic Profile of D-Glucal
A comprehensive understanding of a molecule's properties is the foundation of its effective application. D-Glucal is typically a white crystalline solid, and its key physicochemical properties are summarized in the table below.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [5] |
| Molecular Weight | 146.14 g/mol | [5] |
| Melting Point | 57-62 °C | [6] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Solubility | Soluble in water, methanol, and DMSO | [4][7] |
| Specific Optical Rotation ([α]D) | -7° to -12° (c ≈ 2, in water) | [1][7] |
Spectroscopic Characterization: The Fingerprint of D-Glucal
The structural identity of D-Glucal is unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of D-Glucal is characterized by distinct signals corresponding to the olefinic protons of the enol ether, as well as the protons on the diol and hydroxymethyl-substituted carbons. The anomeric proton (H-1) typically appears as a doublet of doublets around 6.4 ppm, coupled to the H-2 proton. The H-2 proton resonates at approximately 4.8 ppm. The remaining protons on the pyran ring and the hydroxymethyl group appear in the region of 3.5-4.2 ppm.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The olefinic carbons, C-1 and C-2, are observed downfield at approximately 144 ppm and 100 ppm, respectively. The remaining carbons of the pyran ring and the hydroxymethyl group appear in the range of 60-80 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of D-Glucal displays characteristic absorption bands that correspond to its functional groups. A broad and strong absorption in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The C=C stretching vibration of the enol ether appears around 1645 cm⁻¹. The C-O stretching vibrations of the alcohols and the ether linkage are observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.[5][8]
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of D-Glucal and its derivatives reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ may be observed, although it can be weak. Common fragmentation pathways involve the loss of water (H₂O), formaldehyde (CH₂O), and other small neutral molecules from the pyran ring, leading to a complex but interpretable fragmentation pattern that aids in structural elucidation.[7][9]
Synthesis of D-Glucal: A Classic Transformation
The most common and historically significant synthesis of D-Glucal proceeds from the readily available and inexpensive starting material, D-glucose. The overall strategy involves the protection of the hydroxyl groups, formation of a glycosyl halide, and subsequent reductive elimination to form the characteristic double bond of the glycal. The synthesis is typically carried out via the peracetylated intermediate, 3,4,6-tri-O-acetyl-D-glucal.
Experimental Protocol: A Two-Step Synthesis of D-Glucal from D-Glucose
Part 1: Synthesis of 3,4,6-tri-O-acetyl-D-glucal
This procedure involves the peracetylation of D-glucose, conversion to the acetobromo-α-D-glucose, and subsequent reduction.
-
Step 1: Acetylation of D-Glucose: D-glucose is treated with acetic anhydride in the presence of a catalyst, such as zinc chloride or iodine, to yield penta-O-acetyl-β-D-glucopyranose.
-
Step 2: Bromination: The penta-O-acetyl-β-D-glucopyranose is then reacted with a solution of hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose).
-
Step 3: Reductive Elimination: The crucial glycal-forming step involves the reaction of acetobromo-α-D-glucose with activated zinc dust in the presence of a copper(II) sulfate solution in acetic acid. This reductive elimination reaction removes the bromine at C-1 and the acetate at C-2, forming the double bond and yielding 3,4,6-tri-O-acetyl-D-glucal.
Part 2: Deacetylation to D-Glucal
The final step is the removal of the acetyl protecting groups to afford D-Glucal.
-
Step 4: Zemplén Deacetylation: 3,4,6-tri-O-acetyl-D-glucal is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield crude D-Glucal, which can be further purified by recrystallization.[10]
Caption: Mechanism of the Ferrier Rearrangement.
Applications in Drug Discovery and Development
The unique structural and reactive properties of D-Glucal have established it as a valuable starting material in the synthesis of numerous biologically active compounds and complex natural products.
Synthesis of Oligosaccharides and Glycoconjugates
D-Glucal and its derivatives are extensively used as glycosyl donors in the synthesis of oligosaccharides. [4][11]The ability to control the stereochemical outcome of glycosylation reactions using glycal-based methods is a significant advantage. These synthetic oligosaccharides are crucial tools for studying the biological roles of carbohydrates in processes such as cell-cell recognition, immune response, and pathogen binding.
Precursor to Antiviral and Anticancer Agents
The pyran scaffold present in D-Glucal is a common structural motif in many antiviral and anticancer drugs. D-Glucal has been utilized as a key intermediate in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics. For instance, the synthesis of certain sialic acid glycals, which are known inhibitors of the neuraminidase enzyme of the influenza virus, has been achieved using glycal chemistry. [12][13][14]Furthermore, the incorporation of the dihydropyran moiety into more complex structures has led to the development of novel anticancer agents. [15]
Access to Deoxysugars and Aminosugars
D-Glucal serves as a versatile precursor for the synthesis of 2-deoxy and 2,3-dideoxy sugars, which are components of many important natural products, including some antibiotics and cardiac glycosides. [16]Additionally, the double bond of D-Glucal can be functionalized to introduce nitrogen-containing groups, providing access to valuable aminosugars. [17]
Safety and Handling
D-Glucal is classified as a skin and eye irritant and may cause respiratory irritation. [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Store D-Glucal in a tightly sealed container in a cool, dry place.
Conclusion
From its initial discovery over a century ago, 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-Glucal) has proven to be a remarkably versatile and powerful tool in organic synthesis. Its ready availability from D-glucose, coupled with the rich chemistry of its enol ether functionality, has cemented its status as a cornerstone of modern carbohydrate chemistry. For researchers and professionals in drug discovery, a deep understanding of the properties, synthesis, and reactivity of D-Glucal is essential for the continued development of novel therapeutics and the exploration of the complex world of glycobiology.
References
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PubChem. D-(+)-Glucal. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlock Chemical Synthesis with D-Glucal: A Guide for Researchers. [Link]
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PubMed. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. [Link]
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PubMed Central. Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus. [Link]
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PubMed Central. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. [Link]
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Doc Brown's Chemistry. Infrared spectrum of d-glucose C6H12O6. [Link]
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PubMed. Understanding the fragmentation of glucose in mass spectrometry. [Link]
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ChemRxiv. Electrochemical Ferrier Rearrangement of Glycals. [Link]
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ACS Publications. Methods for 2-Deoxyglycoside Synthesis. [Link]
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ResearchGate. Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin. [Link]
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ACS Publications. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. [Link]
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PubMed. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination. [Link]
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ResearchGate. Fragmentation pathways of D-glucose; (b) MS spectrum before... [Link]
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SLU. Complete 1H and 13C NMR spectral assignment of d-glucofuranose. [Link]
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PubMed Central. New Anticancer Agents: Design, Synthesis and Evaluation. [Link]
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Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents. [Link]
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ResearchGate. 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR... [Link]
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PubMed Central. Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs. [Link]
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ACS Publications. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]
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PubMed Central. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. [Link]
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ResearchGate. IR spectra of saturated aqueous solutions of D-(-)- fructose and D-(+)-glucose. [Link]
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PubMed Central. Synthesis of d-Glucose-3-14C and Related Compounds. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of D-Glucal in Modern Organic Synthesis
Introduction: D-Glucal, A Cornerstone of Glycochemistry
In the landscape of synthetic organic chemistry, D-Glucal stands as a preeminent chiral building block, prized for its unique structural features and versatile reactivity.[1][2] Derived from D-glucose, this glycal is characterized by an endocyclic enol ether moiety, a functional group that serves as a linchpin for a vast array of chemical transformations.[1] Its rigid pyranose ring embeds stereochemical information, making it an invaluable starting material in the chiral pool for the synthesis of complex molecules, including oligosaccharides, C-glycoside mimetics, and various natural products.[1][2][3][4] The strategic importance of D-Glucal lies in its ability to act as a precursor to reactive intermediates, primarily the allyloxocarbenium ion, which can be intercepted by a wide range of nucleophiles with predictable stereochemical outcomes. This guide provides an in-depth exploration of D-Glucal's core applications, detailing the mechanistic rationale behind its reactivity and furnishing field-proven protocols for its use in the laboratory.
Core Reactivity: The Allyloxocarbenium Ion Pathway
The synthetic utility of D-Glucal is dominated by the reactivity of its C1-C2 double bond. In the presence of an electrophile or a Lewis acid, the electron-rich enol ether is activated, leading to the formation of a key delocalized intermediate: the allyloxocarbenium ion. This cation is stabilized by the adjacent ring oxygen and serves as the central hub from which numerous synthetic pathways diverge. The stereochemical outcome of subsequent nucleophilic attack is often dictated by the conformation of this intermediate and the nature of the substituents on the pyranose ring.
Caption: Core reactivity pathway of D-Glucal activation.
Application 1: The Ferrier Rearrangement for 2,3-Unsaturated Glycosides
The Ferrier rearrangement is arguably the most iconic reaction of glycals, providing a powerful method for the synthesis of 2,3-unsaturated glycosides.[5][6] The transformation is a Lewis acid-catalyzed nucleophilic substitution that proceeds with a characteristic allylic shift.[6]
Mechanistic Insight
The reaction is initiated by the coordination of a Lewis acid to the C3-alkoxy group (often an acetate) of a protected D-Glucal, facilitating its departure and generating the stabilized allyloxocarbenium ion.[6][7][8] A nucleophile, typically an alcohol or phenol, then attacks the anomeric carbon (C1), usually from the less hindered alpha-face, to yield the thermodynamically stable 2,3-unsaturated glycoside.[6][8] This rearrangement efficiently transforms a C1-C2 unsaturated system into a C2-C3 unsaturated one while simultaneously installing a new glycosidic bond at C1.
Caption: Mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Protocol 1: Synthesis of an Allyl 2,3-Unsaturated Glucoside
This protocol describes a typical Ferrier rearrangement using tri-O-acetyl-D-glucal and allyl alcohol.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Allyl alcohol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add allyl alcohol (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (0.5 eq) dropwise via syringe. Causality Note: A catalytic amount of Lewis acid is sufficient to promote the rearrangement. Adding it slowly at low temperature helps to control the reaction rate and minimize side products.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired allyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside.
Application 2: Epoxidation for the Synthesis of Amino Sugars
The electron-rich double bond of D-Glucal is susceptible to diastereoselective epoxidation, yielding 1,2-anhydrosugars.[9][10] These strained epoxides are highly valuable intermediates that can be opened by a variety of nucleophiles to install functionality at C2 with excellent regio- and stereocontrol, providing a robust entry into diverse carbohydrate derivatives, including amino sugars.[9][11]
Methodology and Rationale
Dimethyldioxirane (DMDO), generated in situ from Oxone® and acetone, is the reagent of choice for this transformation.[10][12] It operates under neutral pH conditions, which is critical for preserving acid-sensitive protecting groups and preventing premature opening of the newly formed epoxide.[13] The epoxidation of 3,4,6-tri-O-acetyl-D-glucal typically yields a mixture of the α-gluco and β-manno epoxides, with the former often predominating due to attack from the less sterically hindered α-face. The resulting epoxide can then undergo Sₙ2-type ring-opening with an azide source (e.g., sodium azide) to introduce the crucial nitrogen functionality, which can later be reduced to an amine.
Caption: Synthetic workflow from D-Glucal to 2-amino sugars via epoxidation.
Protocol 2: In Situ DMDO Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal
This protocol is adapted from a high-yield, scalable procedure.[12]
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Oxone® (potassium peroxymonosulfate)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a biphasic system in a round-bottom flask equipped with a vigorous overhead stirrer. Add a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) in DCM (approx. 0.25 M) and acetone (10 vol% of the DCM).
-
Add saturated aqueous NaHCO₃ solution (approx. 1.5 times the volume of the organic phase). Cool the vigorously stirred mixture to 0 °C in an ice bath. Causality Note: The bicarbonate buffer is crucial for maintaining a neutral to slightly basic pH, which stabilizes the DMDO and prevents acid-catalyzed decomposition of the product.
-
In a separate beaker, dissolve Oxone® (2.0 eq) in water (approx. 4 mL per gram of Oxone®).
-
Add the Oxone® solution dropwise to the cooled, vigorously stirred biphasic mixture over 15-20 minutes.
-
Continue stirring vigorously at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC until the starting glycal is consumed.
-
Separate the organic phase. Extract the aqueous phase with DCM (2x).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose is often of sufficient purity (>95%) for subsequent reactions.[12]
Application 3: Synthesis of C-Glycosides
C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are metabolically stable analogues of O-glycosides and are important targets in drug discovery.[14] D-Glucal is an excellent precursor for C-glycoside synthesis, reacting with a range of carbon-based nucleophiles under Lewis acidic conditions.
Methodology: C-Ferrier and Related Reactions
The synthesis often proceeds via a C-Ferrier type rearrangement, where a carbon nucleophile, such as an allylsilane, silyl enol ether, or organometallic reagent, intercepts the allyloxocarbenium ion intermediate.[15][16] The choice of Lewis acid is critical and can influence the yield and stereoselectivity of the C-C bond formation.[17] Ceric Ammonium Nitrate (CAN) has been shown to be an effective promoter for reactions with allylsilanes.[15]
Protocol 3: CAN-Mediated Synthesis of an Allyl C-Glycoside
This protocol is adapted from a procedure for the C-glycosylation of tri-O-acetyl-D-glucal.[15]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Allyltrimethylsilane
-
Ceric Ammonium Nitrate (CAN)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous acetonitrile (0.1 M) at room temperature, add allyltrimethylsilane (2.0 eq).
-
Add CAN (1.0 eq) in one portion. The reaction mixture will typically turn orange. Causality Note: CAN acts as both a Lewis acid to activate the glycal and a single-electron oxidant, though its primary role here is believed to be Lewis acidic activation.
-
Stir the reaction at room temperature. Monitor progress by TLC; the reaction is often complete within 1 hour.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the 2,3-unsaturated allyl C-glycoside product.
Summary of D-Glucal Transformations
| Reaction Type | Substrate Example | Reagents/Catalyst | Typical Conditions | Product Type | Typical Yield / Selectivity |
| Ferrier Rearrangement | Tri-O-acetyl-D-glucal | ROH, BF₃·OEt₂ | DCM, 0 °C to RT | 2,3-Unsaturated O-Glycoside | 80-95%, High α-selectivity[6] |
| Epoxidation | Tri-O-benzyl-D-glucal | Oxone®, Acetone | DCM/H₂O, NaHCO₃, 0 °C to RT | 1,2-Anhydrosugar (Epoxide) | >95%, High α-selectivity[10][12] |
| Epoxide Opening (Azide) | 1,2-Anhydro-D-glucopyranose | NaN₃, NH₄Cl | DMF, 80 °C | 2-Azido-2-deoxy Sugar | Good to excellent yields |
| C-Glycosylation | Tri-O-acetyl-D-glucal | Allyltrimethylsilane, CAN | MeCN, RT | 2,3-Unsaturated C-Glycoside | 70-90%, High α-selectivity[15] |
| Iodoglycosylation | Tri-O-acetyl-D-glucal | ROH, N-Iodosuccinimide (NIS) | DCM, -20 °C | 2-Iodo-O-Glycoside | Variable yields, often mixture of diastereomers[18] |
Conclusion
D-Glucal's unique combination of stereochemical richness and predictable reactivity solidifies its status as a "power tool" in synthetic chemistry. The transformations discussed herein—the Ferrier rearrangement, diastereoselective epoxidation, and C-glycosylation—represent only a fraction of its total utility but highlight the fundamental strategies that enable chemists to access complex and biologically relevant molecules. The provided protocols serve as a validated starting point for researchers aiming to leverage the synthetic potential of this exceptional chiral building block in their drug discovery and development programs.
References
- Emmadi, M., & Kulkarni, S. S. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis with D-Glucal: A Guide for Researchers.
- Research and Reviews. (n.d.). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules.
- ResearchGate. (n.d.). Studies on the Reaction of D-Glucal and its Derivatives with 1-Chloromethyl-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Salts.
- Hehre, E. J., et al. (n.d.). Scope and mechanism of carbohydrase action: stereospecific hydration of D-glucal catalyzed by alpha- and beta-glucosidase. PubMed.
- Bennett, C. S. (n.d.). Methods for 2-Deoxyglycoside Synthesis. PMC - NIH.
- MedChemExpress. (n.d.). D-Glucal | Biochemical Assay Reagent.
- Gross, P. H., et al. (n.d.). Syntheses of amino sugars from tri-O-acetyl-D-glucal via epoxides. ACS Publications.
- (2014). An improved synthesis of 3,6-anhydro-D-glucal and a study of its unusual chemical reactivity. Source not available.
- (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Source not available.
- ResearchGate. (n.d.). Versatility of Glycals in Synthetic Organic Chemistry: Coupling reactions, Diversity Oriented Synthesis and Natural Product Synthesis.
- (n.d.). Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal. PubMed.
- (1996). The Transformation Mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-d-arabino-hex-1-enitol in Water. The Journal of Organic Chemistry - ACS Publications.
- ResearchGate. (n.d.). Synthesis of C- and S-Glycosides.
- (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Publications.
- (2023). d-Glucuronate and d-Glucuronate Glycal Acceptors for the Scalable Synthesis of d-GlcN-α-1,4-d-GlcA Disaccharides and Modular Assembly of Heparan Sulfate. The Journal of Organic Chemistry - ACS Publications.
- (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
- Benchchem. (n.d.). Application Notes and Protocols for the Ferrier Rearrangement Mechanism with Silylated Glucals.
- (2023). Recent Advances on the Synthesis of C-Glycosides from 1,2-Glycals. Source not available.
- (n.d.). Synthesis of Silylallene Glycosides and Diene Diglycosides by C-Glycosidation of d-Glucal with 1,4-Bis(trimethylsilyl)-2-butyne. Organic Letters - ACS Publications.
- (n.d.). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Source not available.
- Wikipedia. (n.d.). Ferrier rearrangement.
- ResearchGate. (n.d.). Epoxidation of glycals with oxone-acetone-tetrabutylammonium hydrogen sulfate: A convenient access to simple β-D-glycosides and to α-D-mannosamine and D-talosamine donors.
- (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. PMC - NIH.
- (2021). 20.3: The Structure and Properties of D-Glucose. Chemistry LibreTexts.
- (n.d.). Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv.
- (n.d.). Reaction of D-glycals derivatives with Carbohydrate azides. Source not available.
- (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- (2014). Reactions with D-Glucose. YouTube.
- (n.d.). Dioxirane, dimethyl. Organic Syntheses Procedure.
- (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. ResearchGate.
- Biosynth. (n.d.). 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- (2014). Chemistry 3 Diastereoselectivity overview: stereospecific vs. stereoselective. YouTube.
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The Versatile Chiral Precursor: Application Notes for 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Chiral Synthon
In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of chiral precursors is paramount for achieving stereochemical control and accessing biologically active molecules. Among the arsenal of chiral building blocks, 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol and its stereoisomers stand out as exceptionally versatile synthons. Commonly referred to in the chemical literature as glycals , with the D- and L-isomers known as D-glucal and L-glucal respectively, these molecules serve as powerful starting materials for the enantioselective synthesis of a wide array of complex natural products and pharmaceuticals.[1][2]
The synthetic utility of these dihydropyran derivatives stems from the unique reactivity of their endocyclic enol ether functionality. This moiety allows for a range of stereocontrolled transformations, including electrophilic additions, rearrangements, and cycloadditions, enabling the introduction of new stereocenters with high fidelity. This application note provides a detailed guide to the synthesis and application of this chiral precursor, focusing on key protocols that unlock its synthetic potential.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of the parent compound is essential for its effective application.
| Property | Value |
| IUPAC Name | 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Appearance | Off-white to white powder |
| Melting Point | ~62°C |
| Solubility | Soluble in methanol |
Synthesis of the Precursor: From D-Glucose to Tri-O-acetyl-D-glucal
The most common and stable precursor for generating D-glucal is its peracetylated form, 3,4,6-tri-O-acetyl-D-glucal. This intermediate is readily prepared from D-glucose and serves as the entry point for many of the subsequent applications.
Protocol 1: Synthesis of 3,4,6-tri-O-acetyl-D-glucal
This two-step procedure involves the initial formation of acetobromo-α-D-glucose followed by a reductive elimination.
Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromo-α-D-glucose)
-
To a cooled (0 °C) solution of D-glucose (1 equiv.) in acetic anhydride, add perchloric acid dropwise as a catalyst.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully add a solution of red phosphorus and bromine in acetic acid to the reaction mixture.
-
Stir for several hours until the reaction is complete.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude acetobromo-α-D-glucose, which can be used in the next step without further purification.
Step 2: Reductive Elimination to form 3,4,6-tri-O-acetyl-D-glucal
-
Dissolve the crude acetobromo-α-D-glucose in a mixture of acetic acid and water.
-
Add activated zinc dust to the solution in portions while maintaining vigorous stirring.
-
The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
-
After the addition is complete, continue stirring for 2-3 hours.
-
Filter the reaction mixture to remove excess zinc and dilute the filtrate with water.
-
Extract the product with an organic solvent, and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,4,6-tri-O-acetyl-D-glucal.
Deprotection to 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-glucal)
The acetyl protecting groups can be readily removed to yield the free diol.
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until complete deacetylation.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain D-glucal.
Key Applications and Protocols
The true synthetic power of 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol lies in the diverse and stereocontrolled reactions of its double bond. The following protocols highlight some of the most impactful transformations. For these reactions, the acetylated form (tri-O-acetyl-D-glucal) is typically used to enhance stability and solubility in organic solvents.
Application 1: Stereoselective Epoxidation
The enol ether of glycals can be stereoselectively epoxidized to form glycal epoxides, which are versatile intermediates for the synthesis of various glycosides and amino sugars.[3][4]
Diagram 1: Epoxidation of Tri-O-acetyl-D-glucal.
Protocol 2: Epoxidation of Tri-O-acetyl-D-glucal
-
Dissolve tri-O-acetyl-D-glucal (1 equiv.) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of dimethyldioxirane (DMDO) in acetone or meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if using m-CPBA).
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the glycal epoxide.
The resulting epoxide can then be opened by a variety of nucleophiles (alcohols, amines, etc.) in the presence of a Lewis acid to afford 2-deoxyglycosides with high stereocontrol.
Application 2: Diastereoselective Dihydroxylation
The double bond of glycals can be dihydroxylated to introduce two new hydroxyl groups, creating a polyhydroxylated pyran ring. The stereochemical outcome of this reaction can often be controlled by the choice of reagents.[5][6]
Diagram 2: Dihydroxylation of Tri-O-acetyl-D-glucal.
Protocol 3: Upjohn Dihydroxylation of Tri-O-acetyl-D-glucal
-
Dissolve tri-O-acetyl-D-glucal (1 equiv.) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equiv.) as the co-oxidant.
-
Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol% solution in toluene).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diol can be purified by column chromatography.
This reaction typically proceeds with syn-dihydroxylation, and the facial selectivity can be influenced by the existing stereocenters in the glycal.
Application 3: The Ferrier Rearrangement
The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. It involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, leading to an allylic rearrangement and the formation of a new glycosidic bond.[7][8][9]
Diagram 3: The Ferrier Rearrangement of Tri-O-acetyl-D-glucal.
Protocol 4: Ferrier Rearrangement for O-Glycoside Synthesis
-
Dissolve tri-O-acetyl-D-glucal (1 equiv.) and the desired alcohol nucleophile (1.5-2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.1-1 equiv.), dropwise.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of a base (e.g., triethylamine or pyridine).
-
Dilute the mixture with the organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting 2,3-unsaturated glycoside by column chromatography.
The Ferrier rearrangement is highly versatile and can be used with a wide range of nucleophiles, including alcohols, thiols, and carbon nucleophiles, providing access to a diverse library of chiral building blocks.[10]
Conclusion
2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, in its protected glycal form, is a cornerstone of modern asymmetric synthesis. Its ready availability from natural sugars and the rich chemistry of its enol ether functionality make it an invaluable chiral precursor for the construction of complex molecular architectures. The protocols detailed in this application note for epoxidation, dihydroxylation, and the Ferrier rearrangement provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile building block, paving the way for the discovery and development of new therapeutic agents.
References
-
Tompkins, T. C., & Gross, P. H. (1990). Syntheses of amino sugars from tri-O-acetyl-D-glucal via epoxides. The Journal of Organic Chemistry, 55(23), 5925-5930. Available at: [Link]
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Gummadova, F., et al. (2017). Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society, 139(39), 13681–13684. Available at: [Link]
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Blackham, G. L., & Kristufek, S. L. (2023). Synthesis of poly(3-keto-d-glucal) via conjugate addition polymerization. Polymer Chemistry, 14(36), 4275-4280. Available at: [Link]
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Praly, J. P., et al. (2015). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. The Journal of Organic Chemistry, 80(1), 379-386. Available at: [Link]
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Sun, S., et al. (2020). Iron-Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides. Angewandte Chemie International Edition, 59(31), 12769-12774. Available at: [Link]
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Das, S., et al. (2007). An Efficient Stereoselective Dihydroxylation of Glycals using a Bimetallic System, RuCl3/CeCl3/NaIO4. The Journal of Organic Chemistry, 72(22), 8585-8588. Available at: [Link]
-
Wan, Q., et al. (2021). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Molecules, 26(21), 6430. Available at: [Link]
-
Kumar, P., et al. (2014). Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. Beilstein Journal of Organic Chemistry, 10, 239-244. Available at: [Link]
-
Singh, V., et al. (2022). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 7(30), 26369-26382. Available at: [Link]
-
Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458. Available at: [Link]
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Iddon, B., et al. (1987). The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination. Journal of the Chemical Society, Chemical Communications, (1), 27-28. Available at: [Link]
-
van der Vorm, S., et al. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. Organic Letters, 20(7), 1930-1933. Available at: [Link]
- Crotti, P., et al. (2002). A new, efficient and regioselective synthesis of 3,6-di-O-acetyl-D-glucal. Tetrahedron, 58(30), 6069-6091.
-
Horwitz, M. (2024). Advanced Organic Chemistry: Asymmetric Epoxidation. Synthesis Workshop. Available at: [Link]
-
Di Bussolo, V., et al. (2019). One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly. Molecules, 24(1), 137. Available at: [Link]
-
Ferrier rearrangement. (2023, November 29). In Wikipedia. Available at: [Link]
-
Ashenhurst, J. (2017, May 24). D- and L- Notation For Sugars. Master Organic Chemistry. Available at: [Link]
-
Paquette, L. A., & Gugelchuk, M. M. (2021). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses, 98, 491-508. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis with D-Glucal: A Guide for Researchers. Available at: [Link]
-
Zhang, H., et al. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Chemical Science, 15(27), 10185-10192. Available at: [Link]
-
Dihydroxylation. (2023, December 19). In Wikipedia. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]
-
Grynkiewicz, G., & Priebe, W. (1995). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Carbohydrate research, 273(2), 163–171. Available at: [Link]
-
Shamim, A. (2017). Functionalization of 3,4,6-tri-O-acetyl-D-glucal via Click Chemistry and Palladium Catalyzed Cross Coupling Reactions (Doctoral dissertation, National University of Sciences and Technology, Islamabad). Available at: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 291-306. Available at: [Link]
-
Qi, C., et al. (2023). Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv. Available at: [Link]
-
Carretero, J. C., et al. (2003). Diastereoselective dihydroxylation reactions. Chemical Society Reviews, 32(1), 29-38. Available at: [Link]
-
J Chemistry. (2019, March 14). Sharpless asymmetric epoxidation trick | Reagents Part-2 for CSIR-NET GATE IIT JAM 2019 [Video]. YouTube. Available at: [Link]
-
Synthesis Workshop. (2023, October 6). Enantioselective Total Synthesis of (+)-Pedrolide with Marlene Fadel [Video]. YouTube. Available at: [Link]
-
Wolfrom, M. L., & Thompson, A. (1963). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 43, 1. Available at: [Link]
-
Cozzi, F., & Benfatti, F. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Molecules, 27(7), 2197. Available at: [Link]
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- 10. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Glucal Synthesis
Welcome to the technical support center for D-Glucal synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their D-Glucal preparations. D-Glucal and its derivatives are invaluable chiral building blocks and intermediates in the synthesis of complex carbohydrates, glycosides, and numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] However, its synthesis can present challenges that impact reaction efficiency and final yield.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in the reaction's mechanistic principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of D-Glucal, particularly when using the common method involving reductive elimination of a glycosyl halide.
Q1: My overall yield of Tri-O-acetyl-D-glucal is consistently low. What are the most likely causes?
Low yield is a frequent issue that can often be traced back to two critical stages: the formation of the glycosyl halide intermediate and the subsequent reductive elimination step.
Potential Cause 1: Decomposition of the Acetobromo-α-D-glucose Intermediate The glycosyl halide intermediate (e.g., acetobromoglucose) is notoriously unstable and sensitive to moisture.[3][4] Any delay between its synthesis and its use in the elimination step can lead to significant degradation, drastically reducing the amount of starting material available for the final conversion to D-Glucal.
Recommended Action:
-
Immediate Use: The glycosyl bromide should be used immediately after it is prepared and isolated.[3] Avoid storing this intermediate.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents to prevent hydrolysis of the halide.[4] The intrinsic sensitivity of glycosyl halides to moisture is always a concern.[4]
-
Temperature Control: During its formation, maintain the recommended temperature (e.g., 0°C) to minimize side reactions and decomposition.
Potential Cause 2: Inefficient Reductive Elimination The efficiency of the zinc-mediated reduction is paramount. The activity of the zinc and the pH of the reaction medium are critical variables.
Recommended Action:
-
Activate Zinc: Use freshly activated zinc dust. You can activate zinc by washing it with dilute HCl, followed by water, ethanol, and ether, and then drying it under a vacuum. This removes the passivating layer of zinc oxide from its surface.
-
Maintain pH: The classic Fischer-Zach method relies on a reductive elimination mechanism that is sensitive to pH. It's often performed in an acetic acid medium buffered with sodium acetate or using a buffer like sodium dihydrogen phosphate (NaH2PO4). This maintains the acidic environment required for the reaction to proceed while preventing conditions that are so harsh they lead to product degradation.
Troubleshooting Decision Workflow The following diagram illustrates a logical workflow for diagnosing the cause of low yield.
Caption: A decision tree for troubleshooting low D-Glucal yields.
Q2: I'm observing significant byproduct formation in my reaction. How can I improve the selectivity?
Byproduct formation is typically a result of incomplete reactions in the preliminary steps or side reactions occurring during the elimination phase.
Potential Cause 1: Incomplete Acetylation of D-Glucose If the initial peracetylation of D-glucose is not complete, you will carry a mixture of partially acetylated sugars into the subsequent steps, leading to a complex mixture of brominated species and, ultimately, unwanted byproducts.
Recommended Action:
-
Monitor with TLC: Monitor the acetylation reaction using Thin-Layer Chromatography (TLC) until all starting material is consumed.
-
Sufficient Reagents: Ensure a slight excess of acetic anhydride and an adequate amount of catalyst (e.g., perchloric acid) are used to drive the reaction to completion.
Potential Cause 2: Side Reactions During Elimination Besides the desired 1,2-elimination, other reaction pathways can compete, especially if the reaction conditions are not optimal.
Recommended Action:
-
Control Temperature: The reductive elimination is typically exothermic. Maintain the reaction temperature as specified in the protocol to minimize side reactions.
-
Stoichiometry of Zinc: Use the correct stoichiometry of zinc dust. A large excess can sometimes lead to over-reduction or other undesired reactions.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Low Overall Yield | 1. Glycosyl halide instability.[3] 2. Inactive zinc dust. 3. Incorrect pH. | 1. Use the halide intermediate immediately.[3] 2. Use freshly activated zinc. 3. Use a buffered solvent system (e.g., AcOH/NaOAc or Acetone/NaH2PO4). |
| Reaction Stalls | 1. Presence of moisture.[4] 2. Poor quality reagents. | 1. Ensure all reagents and solvents are anhydrous. 2. Use fresh, high-purity reagents. |
| Significant Byproducts | 1. Incomplete acetylation of glucose. 2. Non-optimal elimination conditions. | 1. Monitor acetylation by TLC to ensure completion. 2. Maintain strict temperature control during the elimination step. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the solvent polarity for column chromatography (e.g., switch from ethyl acetate/hexane to a system with dichloromethane). |
Key Synthesis Protocol: Tri-O-acetyl-D-glucal from D-Glucose
This protocol is based on the well-established Fischer-Zach method, which involves three main stages.
Sources
Dihydropyran Synthesis Technical Support Center
Welcome to the technical support center for dihydropyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing dihydropyran scaffolds in their work. The synthesis of these valuable heterocyclic compounds, often via hetero-Diels-Alder reactions, is powerful but can be prone to specific side reactions that impact yield, purity, and stereoselectivity.
This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab. We will explore the causality behind these issues and offer field-proven, step-by-step protocols to help you optimize your reactions and achieve your synthetic goals.
Part 1: Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address the most common issues observed during dihydropyran synthesis, particularly through the inverse-electron-demand hetero-Diels-Alder (IED HDA) reaction of α,β-unsaturated carbonyls with vinyl ethers.
Problem 1: Low to No Yield of Dihydropyran; Formation of a Tacky, Insoluble Polymer.
Q: My reaction is consuming starting materials, but instead of the desired dihydropyran, I am isolating a polymeric substance. What is happening and how can I fix it?
A: This is a classic and frequent issue in dihydropyran synthesis, almost always pointing to the cationic polymerization of the electron-rich vinyl ether .[1][2]
Causality: Vinyl ethers are highly susceptible to polymerization initiated by trace acidic impurities or by the catalyst itself. Strong Brønsted acids (proton donors like HCl, H₂SO₄) or overly aggressive Lewis acids (electron-pair acceptors like AlCl₃) can readily protonate the vinyl ether's double bond.[3][4] This generates a stabilized carbocation which then rapidly adds to another molecule of the vinyl ether, initiating a chain-growth polymerization that outcompetes the desired cycloaddition.
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Vinyl Ether: Ensure your vinyl ether is freshly distilled and passed through a short plug of basic alumina immediately before use to remove any acidic impurities and inhibitors.
-
Solvent: Use anhydrous, non-protic solvents. Dichloromethane is a common choice and should be freshly distilled from CaH₂.[5] Trace water can hydrolyze Lewis acids to generate strong Brønsted acids.
-
Carbonyl Compound: Ensure the α,β-unsaturated carbonyl partner is pure and free of acidic residue from its synthesis or purification.
-
-
Catalyst Selection & Optimization: The choice of acid catalyst is critical. The goal is to activate the carbonyl compound for cycloaddition without being acidic enough to trigger polymerization.
-
Avoid Strong Brønsted Acids: Do not use acids like PTSA, H₂SO₄, or HCl unless you have a specific substrate that is known to be compatible.
-
Favor Milder Lewis Acids: Lewis acids that coordinate to the carbonyl oxygen are preferable. Start with a milder Lewis acid like TMSOTf, BF₃·OEt₂, or SnCl₄.[5][6] These activate the dienophile for the hetero-Diels-Alder reaction.
-
Catalyst Screening: If polymerization persists, perform a small-scale screen of different Lewis acids and catalyst loadings. A lower catalyst loading can sometimes prevent side reactions.[7]
-
-
Temperature Control:
-
Perform the reaction at a low temperature. Start at -78 °C (dry ice/acetone bath) and slowly allow the reaction to warm.[5] The activation energy for polymerization is often lower than that for the cycloaddition, so lower temperatures will favor the desired reaction pathway.
-
dot
Caption: Competing pathways: Desired cycloaddition vs. side reaction.
Problem 2: Reaction is Clean but Yield is Low; Significant Amount of Unreacted Starting Material.
Q: My TLC/GC-MS analysis shows a clean conversion to the dihydropyran product with minimal byproducts, but the reaction stalls, leaving a large portion of the starting materials unconsumed. What's causing this and how can I drive the reaction to completion?
A: This issue often points to an equilibrium process or insufficient activation of the reactants. The Diels-Alder reaction is a reversible process, and in some cases, the equilibrium may not strongly favor the product under the chosen conditions.[8]
Causality:
-
Unfavorable Equilibrium (Retro-Diels-Alder): The reverse reaction, known as the retro-hetero-Diels-Alder reaction, can become significant, especially at higher temperatures. This establishes an equilibrium between starting materials and the dihydropyran adduct.
-
Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid may not be sufficiently activating the α,β-unsaturated carbonyl compound, leading to a slow reaction rate that appears to have stalled.
-
Poor Orbital Overlap: The electronic properties of your specific diene and dienophile may not be ideally matched for a rapid reaction. The reaction is generally fastest with an electron-rich diene (the vinyl ether) and an electron-poor dienophile (the carbonyl).[9][10]
Troubleshooting Protocol:
-
Increase Reactant Concentration: Le Chatelier's principle is your ally. Doubling the concentration of the reactants can help shift the equilibrium towards the product side. If one reagent is significantly more expensive, consider using an excess of the cheaper partner (often the vinyl ether).
-
Re-evaluate Catalyst Choice:
-
If you started with a very mild catalyst (e.g., a weak Lewis acid), consider moving to a slightly stronger one. For instance, if TMSOTf was ineffective, you might try Sc(OTf)₃ or Yb(OTf)₃, which are known to be powerful yet often clean Lewis acid catalysts for this transformation.
-
Ensure the catalyst is active. Some solid Lewis acids can be deactivated by atmospheric moisture. Use a freshly opened bottle or dry the catalyst under vacuum before use.
-
-
Optimize Temperature Profile:
-
While high temperatures can favor the retro-reaction, sometimes a moderate increase in temperature is needed to overcome the activation energy. If the reaction was performed at -78 °C, try running it at -40 °C or 0 °C.
-
A "temperature ramp" can be effective. Start the reaction cold to ensure controlled initiation, then slowly warm it to room temperature over several hours to drive it to completion.
-
-
Solvent Effects: The reaction rate can be influenced by the solvent.[8][11][12] While non-polar solvents like dichloromethane or toluene are common, polar aprotic solvents can sometimes accelerate Diels-Alder reactions.[8] Consider screening solvents like THF or acetonitrile, but be mindful that this can also affect side reactions.[13]
dot
Caption: Decision tree for troubleshooting low dihydropyran yield.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a Lewis acid and a Brønsted acid catalyst in this reaction, and how do I choose?
A: The distinction lies in their mode of action. A Brønsted-Lowry acid is a proton (H⁺) donor, while a Lewis acid is an electron-pair acceptor.[4][14]
-
Brønsted Acid Catalysis: A Brønsted acid protonates the carbonyl oxygen of the α,β-unsaturated system. This makes the carbonyl group more electron-withdrawing, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the vinyl ether's Highest Occupied Molecular Orbital (HOMO).[10] However, as discussed, this proton can easily initiate polymerization of the vinyl ether.[1]
-
Lewis Acid Catalysis: A Lewis acid coordinates to the lone pair of the carbonyl oxygen.[3] This also makes the carbonyl more electron-withdrawing and activates the dienophile, but often in a more controlled and less aggressive manner than a free proton.[15]
How to Choose: For sensitive substrates, especially those involving electron-rich vinyl ethers, always start with a Lewis acid .[5][6] They offer a better balance of activation and side-reaction suppression. Brønsted acids should only be used when literature precedent for your specific substrate class suggests they are effective and non-problematic.
| Catalyst Type | Mechanism | Pros | Cons | Typical Examples |
| Brønsted Acid | Protonates carbonyl oxygen | Inexpensive, simple | High risk of vinyl ether polymerization | p-TsOH, H₂SO₄, HCl |
| Lewis Acid | Coordinates to carbonyl oxygen | High activation, good control, tunable | More expensive, moisture sensitive | BF₃·OEt₂, TMSOTf, SnCl₄, Sc(OTf)₃ |
Q2: My reaction produces a mixture of stereoisomers (endo/exo or cis/trans). How can I improve the diastereoselectivity?
A: Diastereoselectivity in Diels-Alder reactions is governed by the geometry of the transition state.[8] The endo product is often kinetically favored due to secondary orbital interactions, a principle known as the Alder Endo Rule.[8] However, the exo product is usually thermodynamically more stable.
Methods to Improve Diastereoselectivity:
-
Lower the Temperature: To favor the kinetic product (endo), run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C or -100 °C).[5] If you are getting the kinetic product but desire the thermodynamic one, carefully warming the reaction may allow for equilibration to the more stable isomer.
-
Choice of Lewis Acid: Bulky Lewis acids can create a more sterically hindered transition state, which can favor the formation of one diastereomer over another. Screening different Lewis acids (e.g., comparing TMSOTf to a bulkier aluminum-based Lewis acid) can reveal dramatic differences in selectivity.
-
Solvent Choice: Solvent polarity can influence the stability of the transition states.[8][11][12] While there is no universal rule, it is an important parameter to screen. A study on cyclopentadiene reactions showed that solvent hydrogen bond donation ability was a key factor for some dienophiles.[12]
Q3: Can the α,β-unsaturated carbonyl starting material react with itself?
A: Yes, this is a known side reaction called homo-Diels-Alder dimerization .[16] In this process, one molecule of the enone acts as the diene component while another acts as the dienophile. This is more likely to occur under thermal conditions or with highly reactive enones, especially when the intended dienophile (the vinyl ether) is slow to react.
Mitigation Strategies:
-
Use an Excess of the Vinyl Ether: To favor the desired hetero-Diels-Alder pathway, use a 1.5 to 3-fold excess of the vinyl ether. This increases the probability of the enone encountering a vinyl ether molecule before it can encounter another enone.
-
Slow Addition: Add the enone slowly via syringe pump to a solution of the catalyst and the vinyl ether. This keeps the instantaneous concentration of the enone low, minimizing its self-reaction.
-
Catalytic Conditions: Lewis acid catalysis at low temperatures generally favors the cross-cycloaddition over the thermal self-reaction.
References
-
Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]
-
2,3-dihydropyran. Organic Syntheses Procedure. Available at: [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]
-
Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. Available at: [Link]
-
Hetero-Diels-Alder Reactions. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available at: [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
-
Hetero-Diels-Alder reaction transition structures: reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH. Available at: [Link]
-
From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PMC - PubMed Central. Available at: [Link]
-
enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: [Link]
-
ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- A process for preparing dihydropyran and its use as protective agent. Google Patents.
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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A Versatile Strategy for the Synthesis of 2,6-Disubstituted Dihydropyranones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Effects of vinyl ethers upon radical polymerizations. ResearchGate. Available at: [Link]
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Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC - NIH. Available at: [Link]
-
Lewis Acid vs Bronsted Acid. BYJU'S. Available at: [Link]
-
Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis. YouTube. Available at: [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Available at: [Link]
-
Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. Available at: [Link]
-
Why do we differentiate between Brønsted–Lowry and Lewis acids/bases?. Reddit. Available at: [Link]
-
Polyphosphazene. Wikipedia. Available at: [Link]
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Technical Support Center: Troubleshooting Peak Splitting in NMR of Pyran Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of pyran-containing molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with peak splitting in their NMR spectra. Pyran rings, central to many carbohydrates and bioactive molecules, often exhibit complex and unexpected splitting patterns due to their unique conformational dynamics. This resource provides in-depth, question-and-answer-based troubleshooting to help you decipher these complexities, ensuring accurate structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Peak Splitting Issues
Question 1: Why are the peaks for my pyran protons broader than expected, or showing poorly resolved splitting?
This is a common observation and often points towards conformational dynamics occurring on the NMR timescale. The pyran ring is not static; it exists in a dynamic equilibrium between different conformations, most commonly chair and boat/skew-boat forms.
-
Causality: If the rate of interconversion between these conformers is comparable to the NMR frequency difference between the signals for a proton in each state, it leads to coalescence and signal broadening. At room temperature, many substituted pyrans are in this intermediate exchange regime.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most direct way to investigate conformational dynamics.
-
Lowering the Temperature: Cooling the sample slows down the rate of conformational exchange. This can "freeze out" the individual conformers, leading to sharp, well-resolved signals for each distinct species. Be mindful of solvent freezing points.
-
Increasing the Temperature: Heating the sample can accelerate the exchange, pushing it into the fast-exchange regime. This results in a single, sharp, time-averaged signal for each proton, which can simplify the spectrum, although some coupling information might be lost.[1][2]
-
-
Solvent Change: The polarity and viscosity of the solvent can influence the conformational equilibrium and the rate of exchange.[3][4][5][6] Experiment with a range of deuterated solvents (e.g., from non-polar benzene-d6 to polar DMSO-d6) to see if the resolution improves.
-
Question 2: I'm seeing more peaks than expected for my pyran compound. Is it an impurity?
While impurities are always a possibility, the presence of multiple conformers in slow exchange on the NMR timescale can also lead to a duplication of signals.[7]
-
Causality: If the energy barrier between conformers is high enough, and the rate of interconversion is slow, the NMR experiment will detect each conformer as a separate species, effectively doubling (or more) the number of expected peaks. This is particularly common in highly substituted or sterically hindered pyran systems.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected peaks.
Section 2: Complex & Non-First-Order Splitting
Question 3: The splitting patterns in the pyran ring region are complex and don't follow the simple n+1 rule. What's happening?
This phenomenon, known as second-order or strong coupling, occurs when the chemical shift difference (Δν in Hz) between two coupled protons is of a similar magnitude to their coupling constant (J in Hz). In such cases, the simple n+1 rule breaks down, leading to distorted multiplets and "roofing" effects.[8]
-
Causality: The protons in a pyran ring often have similar chemical environments, leading to small Δν values. This is especially true for the protons on the C2, C3, and C4 positions. When Δν/J is small (typically < 10), second-order effects become significant.
-
Troubleshooting Strategies:
| Strategy | Principle | Expected Outcome |
| Increase Magnetic Field Strength | The chemical shift difference (Δν) in Hz is directly proportional to the spectrometer's field strength, while the coupling constant (J) remains the same. | Increasing the field strength (e.g., from 400 MHz to 600 MHz) increases the Δν/J ratio, simplifying the spectrum towards a first-order appearance. |
| Change Solvent | Solvents can induce changes in chemical shifts due to anisotropic effects or by altering the molecular conformation.[3][4][6] | A different solvent may increase the separation between coupled protons, resolving the second-order effects. |
| 2D J-Resolved Spectroscopy | This experiment separates chemical shifts and coupling constants onto two different axes. | The projection onto the F2 axis provides a "proton-decoupled" proton spectrum, where each multiplet collapses into a singlet at its chemical shift. The coupling information can be analyzed from the F1 axis. |
Question 4: The coupling constants for my anomeric proton seem unusual. How can I interpret this?
The anomeric proton (H1) is particularly sensitive to stereoelectronic effects, namely the anomeric effect . This effect describes the tendency of an electronegative substituent at C1 to prefer an axial orientation, even if it is sterically more demanding.[9]
-
Causality & The Karplus Equation: The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[10][11][12][13]
-
A large ³J (typically 7-10 Hz) between H1 and H2 indicates a trans-diaxial relationship (φ ≈ 180°), characteristic of a β-anomer with H1 in an axial position.
-
A small ³J (typically 1-4 Hz) indicates a gauche relationship (φ ≈ 60°), which can be axial-equatorial or equatorial-equatorial, often seen in α-anomers where H1 is equatorial.
-
-
Experimental Verification:
-
Measure ³J(H1,H2): Carefully determine the coupling constant from the 1D ¹H NMR spectrum.
-
NOESY/ROESY: A Nuclear Overhauser Effect (NOE) between H1 and protons on the same face of the ring (e.g., H3 and H5 for an α-anomer) can provide strong evidence for its stereochemistry.
-
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment showing a correlation between H1 and C5 can also be indicative of an α-anomer due to their spatial proximity.
-
Section 3: Advanced Troubleshooting with 2D NMR
Question 5: My ¹H NMR spectrum is a crowded mess of overlapping multiplets. How can I resolve individual signals?
Signal overlap is a major hurdle in the analysis of complex molecules like substituted pyrans. Two-dimensional (2D) NMR spectroscopy is the definitive solution, as it spreads the signals across a second frequency dimension.[14][15][16][17][18]
-
Causality: The limited chemical shift dispersion in ¹H NMR often leads to signals from different protons resonating at very similar frequencies, making it impossible to analyze their splitting patterns or integrations.
-
Essential 2D NMR Experiments:
Caption: Using 2D NMR to resolve signal overlap.
-
Step-by-Step Protocol for Spectral Assignment using 2D NMR:
-
Acquire an HSQC Spectrum: This is the starting point. It correlates each proton signal with the carbon it is directly attached to. This immediately resolves overlap by spreading the proton signals along the much wider ¹³C chemical shift range.
-
Run a COSY Experiment: This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). You can "walk" along the pyran ring by starting at a well-resolved signal (like the anomeric proton) and following the cross-peaks.
-
Employ TOCSY for Complex Systems: If the COSY walk is interrupted by very small coupling constants, a TOCSY experiment can reveal the entire spin system of the pyran ring in one go.
-
Use HMBC for Connectivity: The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for confirming assignments and for connecting the pyran ring to its substituents.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Clark, J. (2023). Origin of splitting in NMR spectra. Chemguide. [Link]
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Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem) [Video]. YouTube. [Link]
-
Reddit. (2024, August 6). Duplicate Peaks in NMR Spectra. r/Chempros. [Link]
-
San Diego State University NMR Facility. Common Problems. [Link]
-
ChemComplete. (2019, June 29). Understanding NMR Peak and Signal Splitting - The n+1 Rule Explained [Video]. YouTube. [Link]
-
Wikipedia. Molecular switch. [Link]
-
ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
-
Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters, 8. [Link]
-
ResearchGate. 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]
-
Serianni, A. S. (2006). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Glycoscience, 639–689. [Link]
-
ACS Publications. (2025, September 17). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. Virtual coupling of pyran protons in the 1H NMR spectra of C- and N-glucoronides: Dependence on substitution and solvent. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
-
MDPI. NMR of Natural Products as Potential Drugs. [Link]
-
Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]
-
Wikipedia. Anomeric effect. [Link]
-
Wikipedia. Karplus equation. [Link]
-
PubMed. (2005). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. [Link]
-
National Institutes of Health. (2023, January 14). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. [Link]
-
AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
National Institutes of Health. (2007, May 24). Structure Elucidation of a Pyrazolo[7][19]pyran Derivative by NMR Spectroscopy. [Link]
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National Institutes of Health. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]
-
MDPI. (2023, April 6). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]
-
JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]
-
University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]
-
ACS Publications. (2023, September 27). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]
-
University of Halle. (2023, January 14). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. [Link]
-
ResearchGate. Ring Current Effects: Factors Affecting the NMR Chemical Shift of Molecules Adsorbed on Porous Carbons. [Link]
-
University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. [Link]
-
ResearchGate. (2025, August 6). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. [Link]
-
Canadian Journal of Chemistry. Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
University of Oxford. (2012, April 25). Conformational effects in sugar ions: spectroscopic investigations in the gas phase and in solution. [Link]
-
Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]
-
SpringerLink. (2016, April 22). Conformational analysis of small molecules: NMR and quantum mechanics calculations. [Link]
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D-Glucal Production Technical Support Center: A Guide to Managing Scalability
Welcome to the Technical Support Center for D-Glucal production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up D-Glucal synthesis. As a versatile building block in carbohydrate chemistry, the efficient and scalable production of D-Glucal is critical for advancing drug discovery and development programs.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production.
Section 1: Navigating the Landscape of D-Glucal Synthesis at Scale
The journey from a successful bench-scale synthesis of D-Glucal to a robust, scalable manufacturing process is fraught with challenges. This section provides a high-level overview of the critical considerations and the strategic decisions that underpin successful scale-up.
Choosing Your Path: Chemical vs. Enzymatic Synthesis
A pivotal decision in scaling D-Glucal production is the choice between a chemical or an enzymatic route. Each pathway presents a unique set of advantages and challenges, particularly concerning scalability.
Chemical Synthesis:
The traditional and most common approach to D-Glucal synthesis involves the chemical transformation of D-glucose or its derivatives.[3] This multi-step process typically includes acetylation, bromination, and subsequent elimination reactions.
-
Expertise & Experience: Chemical synthesis offers a well-established and versatile platform for producing a wide range of D-Glucal derivatives with various protecting groups. The reactions are generally well-understood, allowing for rational optimization.
-
Trustworthiness: The process, when well-controlled, can deliver high yields and purity. However, scalability can introduce variability.
-
Authoritative Grounding: The foundational methods for chemical synthesis of glycals are extensively documented in chemical literature, providing a strong theoretical basis.
Enzymatic Synthesis:
Enzymatic methods for carbohydrate synthesis are gaining traction as a greener and more specific alternative to traditional chemical routes. While direct, large-scale enzymatic production of D-Glucal is still an emerging field, the principles from related enzymatic carbohydrate syntheses are highly applicable.
-
Expertise & Experience: Enzymatic reactions offer unparalleled stereoselectivity and regioselectivity, often eliminating the need for complex protecting group strategies.[4][5] This can significantly shorten the synthetic route and reduce downstream purification challenges.
-
Trustworthiness: Enzymes operate under mild conditions (pH, temperature), minimizing the formation of degradation byproducts. However, enzyme stability, activity, and cost can be significant hurdles at scale.[6]
-
Authoritative Grounding: The use of enzymes in carbohydrate synthesis is a rapidly evolving field with a growing body of literature supporting its potential for industrial applications.
Section 2: Troubleshooting Guide for Scalable Chemical Synthesis of D-Glucal
This section addresses common problems encountered during the scale-up of chemical D-Glucal synthesis in a practical question-and-answer format.
Reaction Control and Byproduct Formation
Q1: We are observing a significant decrease in yield and an increase in colored impurities when scaling up the synthesis of tri-O-acetyl-D-glucal. What are the likely causes and how can we mitigate them?
A1: This is a classic scalability issue often related to inadequate heat management and localized overheating. The acetylation and subsequent bromination steps are often exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
Causality:
-
Exothermic Reactions: The reaction of acetic anhydride with D-glucose and the subsequent reaction with hydrobromic acid can generate significant heat.
-
Poor Heat Transfer: In large reactors, inefficient stirring and cooling can lead to "hot spots" where the temperature rises significantly above the set point.
-
Byproduct Formation: Elevated temperatures can lead to the degradation of starting materials and products, resulting in the formation of colored byproducts and reduced yields.
Troubleshooting & Optimization:
| Strategy | Rationale |
| Controlled Reagent Addition | Add reagents such as acetic anhydride and HBr slowly and sub-surface to allow for better heat dissipation and prevent localized high concentrations. |
| Efficient Cooling | Ensure your reactor has an adequate cooling system (e.g., jacketed vessel with a high-flow cooling fluid). Monitor the internal reaction temperature closely with multiple probes if possible. |
| Solvent Selection | Choose a solvent with a good heat capacity and a boiling point that allows for some reflux cooling if necessary, while still being suitable for the reaction chemistry. |
| Agitation Optimization | Ensure vigorous and efficient stirring to promote heat transfer from the reaction mass to the vessel walls. The type of impeller and stirring speed are critical parameters to optimize during scale-up. |
Experimental Protocol: Optimized Acetylation of D-Glucose (Illustrative)
-
Preparation: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, suspend D-glucose (1.0 eq) in acetic anhydride (3.0 eq).
-
Cooling: Cool the suspension to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Slowly add a catalytic amount of a suitable acid catalyst (e.g., perchloric acid, appropriately diluted and handled with extreme care) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of ice-water, again controlling the temperature.
Downstream Processing and Purification Bottlenecks
Q2: Our lab-scale purification of D-Glucal using silica gel chromatography is not translating well to the pilot scale. We are experiencing long processing times, poor separation, and high solvent consumption. What are our options?
A2: Scaling up silica gel chromatography is a common and significant challenge in the chemical industry.[7][8] The issues you are facing are typical and require a shift in strategy from simple direct scale-up.
Causality:
-
Column Packing: Achieving a uniformly packed, large-diameter chromatography column is difficult and critical for good separation. Voids and channels in the packing lead to band broadening and poor resolution.
-
Flow Dynamics: Maintaining a consistent linear flow rate across a large column diameter can be challenging, impacting separation efficiency.
-
Solvent Volume: The volume of solvent required for large-scale chromatography increases exponentially, leading to high costs and significant waste disposal issues.[7]
Troubleshooting & Optimization:
| Strategy | Rationale |
| Crystallization | If possible, develop a robust crystallization procedure for your D-Glucal intermediate. This is often the most cost-effective and scalable purification method. |
| Alternative Chromatography Media | Explore other stationary phases that may offer better selectivity or can be operated at higher flow rates. |
| Solvent Gradient Optimization | At scale, isocratic elution is often preferred for simplicity. However, a well-designed step-gradient can significantly reduce solvent consumption and processing time compared to a shallow linear gradient. |
| Solvent Recovery | Implement a solvent recovery system (e.g., distillation) to recycle and reuse chromatography solvents, which is crucial for the economic viability of large-scale production.[9] |
Workflow Diagram: Scalable Purification Strategy
Caption: Scalable purification workflow for D-Glucal.
Section 3: FAQs for Scalable D-Glucal Production
This section provides concise answers to frequently asked questions regarding the scalability of both chemical and enzymatic D-Glucal synthesis.
Q3: What are the key safety considerations when scaling up D-Glucal production?
A3: Safety is paramount. Key considerations include:
-
Handling of Hazardous Reagents: Acetic anhydride, hydrobromic acid, and strong acids/bases require appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe equipment in classified areas.
-
Pressure and Temperature Control: Implement robust monitoring and control systems to prevent runaway reactions, especially for exothermic steps.
-
Waste Disposal: Develop a compliant and environmentally responsible plan for the disposal of large volumes of chemical waste.
Q4: How can we improve the economic viability of our large-scale D-Glucal synthesis?
A4: A techno-economic analysis is crucial.[2][3][10][11][12] Key areas for cost reduction include:
-
Starting Material Cost: Evaluate different sources and grades of D-glucose.
-
Reagent Stoichiometry: Optimize the equivalents of reagents to minimize excess and waste.
-
Solvent Recycling: As mentioned, solvent recovery can dramatically reduce costs.
-
Cycle Time Reduction: Optimize reaction times and downstream processing to increase throughput.
-
Process Automation: Implementing process analytical technology (PAT) and automation can improve consistency and reduce labor costs.[13][14][15]
Q5: What are the main challenges in scaling up an enzymatic synthesis of D-Glucal?
A5: While promising, enzymatic routes have their own scalability hurdles:
-
Enzyme Cost and Availability: The cost of the enzyme per kilogram of product can be a major driver. Large-scale production of the required enzyme may be a bottleneck.
-
Enzyme Stability and Reusability: Free enzymes are often not stable enough for multiple batches. Immobilization of the enzyme on a solid support is a common strategy to improve stability and allow for reuse or use in a continuous flow reactor.[16][17][18][19][20]
-
Product Inhibition: The product (D-Glucal) or byproducts may inhibit the enzyme, reducing its efficiency over time.
-
Downstream Processing: While often simpler than chemical routes, separating the product from the enzyme (if not immobilized) and other reaction components is still a critical step.
Logical Relationship: Key Factors in Scalable D-Glucal Production
Caption: Interconnected factors influencing scalable D-Glucal production.
References
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Ningbo Innopharmchem Co., Ltd. (n.d.). Unlock Chemical Synthesis with D-Glucal: A Guide for Researchers. Retrieved from [Link]
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- Horvath, C., & Solomon, B. (1972). Immobilized enzymes in continuous-flow analysis.
- Izumi, M., et al. (2001). A Chemo-Enzymatic Synthesis of D-Allosamine Derivatives from Tri-O-acetyl-D-glucal. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.
- Schuerch, C. (1981). Enzymatic Gram-Scale Production of the Unnatural Nucleotide Sugar UDP-6-Azido-GalNAc. Methods in Enzymology, 76, 273-285.
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- Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.).
- Delidovich, I., & Palkovits, R. (2016).
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Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]
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- Al-Absi, S. T. (2018). Techno-Economic Analysis of Glucose Oxidation to Value-Added Chemicals. Expert Opinion on Environmental Biology, 7(2), 1-6.
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- Park, S. H. (2005). Biopharmaceutical Manufacturing: The Challenge of Global Regulatory Compliance.
- Pazur, J. H., et al. (1977). Comparison of the action of glucoamylase and glucosyltransferase on D-glucose, maltose, and malto-oligosaccharides.
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Continuus Pharmaceuticals. (n.d.). Pilot Plant Case study. Retrieved from [Link]
- Kornecki, J. F., et al. (2021). Enzyme production of d-gluconic acid and glucose oxidase: Successful tales of cascade reactions. Catalysis Science & Technology, 11(1), 49-74.
- Thompson, M. P., et al. (2019). Biocatalysis Using Immobilized Enzymes in Continuous Flow for the Synthesis of Fine Chemicals. Organic Process Research & Development, 23(1), 9-18.
- FDA. (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
- van der Wielen, L. A., et al. (2020). Recovery Techniques Enabling Circular Chemistry from Wastewater. ACS Sustainable Chemistry & Engineering, 8(30), 11095-11115.
- Tang, S., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. mAbs, 15(1), 2235086.
- Tsaoulidis, D., & Angeli, P. (2015). Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. Processes, 3(3), 666-687.
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Grace. (2024). 5 Things to Consider When Selecting a Chromatography Silica. Retrieved from [Link]
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- Zeuner, B., et al. (2023). Deep Eutectic Solvents for the Enzymatic Synthesis of Sugar Esters: A Generalizable Strategy? ACS Sustainable Chemistry & Engineering, 11(15), 5941-5950.
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Zeton. (n.d.). Case Study – Distillation Plant: Huntsman. Retrieved from [Link]
- Tacias-Pascacio, V. G., et al. (2021). 3.9 Scale-Up and Development of Enzyme-Based Processes for Large-Scale Synthesis Applications. In Current Developments in Biotechnology and Bioengineering (pp. 215-236). Elsevier.
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Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
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Wikipedia. (n.d.). Process analytical technology. In Wikipedia. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthetic Routes of D-Glucal: A Comparative Analysis
Welcome to a comprehensive guide on the synthesis of D-Glucal, a cornerstone building block in modern carbohydrate chemistry. Its unique enol ether structure makes it a versatile precursor for a vast array of complex carbohydrates and biologically active molecules, including C-glycosides, oligosaccharides, and various natural products. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the primary synthetic routes to this invaluable compound. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear comparative analysis to inform your synthetic strategy.
The Classical Approach: Reductive Elimination of Glycosyl Halides
The most traditional and widely employed method for synthesizing D-Glucal derivatives is the reductive elimination of a protected glycosyl halide. This approach, pioneered by Fischer and Zach, has remained a staple in carbohydrate laboratories for over a century due to its reliability and the accessibility of starting materials.
The Fischer-Zach Synthesis of Tri-O-acetyl-D-glucal
The process typically starts from the readily available and crystalline acetobromo-α-D-glucose. The core of this transformation is a reductive elimination reaction promoted by a metal, most commonly zinc.
Mechanism and Rationale: The reaction proceeds via a two-electron reduction of the anomeric carbon-bromine bond by the zinc metal. This initially forms an organozinc intermediate. The key to the formation of the double bond is the presence of the acetate leaving group at the C2 position. The reaction mixture is buffered with acetic acid to neutralize the generated zinc salts and maintain a suitable pH, preventing the acid-catalyzed degradation of the desired glucal product. The use of an aqueous solvent system, typically with a co-solvent like ethanol or acetone, is crucial for dissolving the reactants and facilitating the heterogeneous reaction on the zinc surface.
A Senior Application Scientist's Guide to Glycosyl Donors: D-Glucal in the Synthesis Arena
For researchers, medicinal chemists, and professionals in drug development, the stereoselective construction of glycosidic bonds is a cornerstone of modern organic synthesis. The choice of the glycosyl donor is a critical parameter that dictates the efficiency, stereochemical outcome, and overall success of a glycosylation reaction. This guide provides an in-depth, objective comparison of D-Glucal, a versatile and increasingly popular glycosyl donor, with other mainstream alternatives such as thioglycosides, glycosyl trichloroacetimidates, and glycosyl halides. We will delve into the mechanistic underpinnings, practical applications, and provide supporting experimental data to inform your synthetic strategies.
The Central Challenge: Mastering the Glycosidic Linkage
The chemical synthesis of oligosaccharides and glycoconjugates is a formidable task, primarily due to the challenge of controlling the stereochemistry at the anomeric center (C-1). The formation of a glycosidic bond involves the reaction of a glycosyl donor, which possesses a leaving group at the anomeric position, with a glycosyl acceptor, typically a molecule with a free hydroxyl group. The choice of donor and the method of its activation are paramount in navigating the complex energy landscape that leads to the desired α- or β-glycoside.
D-Glucal: The Versatile Unsaturated Donor
D-Glucal, and glycals in general, are cyclic enol ethers derived from monosaccharides. Their unique reactivity stems from the endocyclic double bond, which allows for a diverse range of transformations. Unlike traditional glycosyl donors where the leaving group is directly attached to the anomeric carbon, the reactivity of D-glucal is unlocked through electrophilic activation of the double bond.
Activation and Reaction Pathways
The primary mode of activating D-glucal for glycosylation involves its epoxidation to form a highly reactive 1,2-anhydro- or epoxy-sugar intermediate. This strategy, pioneered by Danishefsky and Halcomb, is a cornerstone of the "glycal assembly" approach to oligosaccharide synthesis[1]. The resulting epoxide is then opened by a glycosyl acceptor, typically under Lewis acidic conditions.
Another significant reaction pathway for glycals is the Ferrier rearrangement, an allylic rearrangement that occurs in the presence of a Lewis acid and a nucleophile, leading to the formation of 2,3-unsaturated glycosides[2][3][4]. This transformation is particularly valuable for the synthesis of C-glycosides and other modified carbohydrate structures.
Strengths and Weaknesses of D-Glucal
Strengths:
-
Versatility: The double bond can be functionalized in numerous ways, providing access to a wide array of carbohydrate derivatives.
-
Stereocontrol: The glycal assembly method often proceeds with high stereoselectivity, particularly for the formation of β-linkages.
-
Milder Conditions: Glycal-based methods can sometimes be performed under milder conditions compared to the activation of other donors.
-
Access to 2-Deoxy Sugars: Glycals are excellent precursors for the synthesis of 2-deoxy sugars, which are components of many biologically active natural products.
Weaknesses:
-
Multi-step Activation: The use of D-glucal often requires a separate epoxidation step before glycosylation.
-
Potential for Side Reactions: The high reactivity of the epoxide intermediate can sometimes lead to side products if the reaction is not carefully controlled.
-
Limited α-Selectivity in Glycal Assembly: While excellent for β-glycosides, achieving high α-selectivity with the glycal epoxide strategy can be challenging.
The Established Players: A Comparative Analysis
To provide a clear perspective on the utility of D-Glucal, we will now compare it with three other major classes of glycosyl donors.
Glycosyl Halides
Glycosyl halides, particularly bromides and chlorides, are among the earliest and most extensively studied glycosyl donors[5].
-
Activation: Typically activated by heavy metal salts (e.g., silver or mercury salts) or Lewis acids.
-
Reactivity: Their reactivity is generally high, but they are often moisture-sensitive and can be challenging to handle.
-
Stereoselectivity: The stereochemical outcome is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the protecting groups. The presence of a participating group at C-2 (e.g., an acetyl group) generally leads to the formation of 1,2-trans-glycosides.
Thioglycosides
Thioglycosides are highly valued for their stability and tunable reactivity, making them workhorses in modern oligosaccharide synthesis[5].
-
Activation: Activated by a wide range of thiophilic promoters, including halonium ions (e.g., NIS/TfOH), metal salts, and oxidizing agents.
-
Reactivity: Their stability to a variety of reaction conditions allows for extensive protecting group manipulations. Their reactivity can be "tuned" based on the electronic properties of the protecting groups (the "armed-disarmed" strategy).
-
Stereoselectivity: Similar to glycosyl halides, the stereoselectivity is influenced by the C-2 protecting group and reaction conditions. They are versatile for the synthesis of both 1,2-cis and 1,2-trans linkages.
Glycosyl Trichloroacetimidates
Developed by Schmidt, glycosyl trichloroacetimidates are highly reactive and versatile donors that have gained widespread use[6].
-
Activation: Activated by catalytic amounts of a Lewis acid, such as TMSOTf or BF₃·OEt₂.
-
Reactivity: They are generally more reactive than thioglycosides and are often used for coupling with less reactive acceptors.
-
Stereoselectivity: The stereochemical outcome is often predictable. Donors with a participating group at C-2 give 1,2-trans-products, while those with a non-participating group can provide 1,2-cis-products, although this is often solvent and temperature-dependent.
Head-to-Head Comparison: Performance Metrics
| Glycosyl Donor | Stability | Reactivity | Typical Activators | Stereocontrol | Key Advantages | Key Disadvantages |
| D-Glucal | Moderate | High (as epoxide) | DMDO (for epoxidation), Lewis acids | Good to excellent for β-linkages | Versatility, access to 2-deoxysugars | Multi-step activation, potential side reactions |
| Glycosyl Halides | Low to Moderate | High | Ag(I) or Hg(II) salts, Lewis acids | Condition-dependent | High reactivity | Moisture sensitivity, use of heavy metals |
| Thioglycosides | High | Tunable | NIS/TfOH, IDCP, DMTST | Good to excellent | Stability, armed-disarmed strategy | Can require harsh activators |
| Trichloroacetimidates | Moderate | Very High | Catalytic Lewis acids (TMSOTf, BF₃·OEt₂) | Good to excellent | High reactivity, mild activation | Moisture sensitive, byproduct formation |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these donors, we provide representative, step-by-step protocols. These are intended as a starting point, and optimization for specific substrates is often necessary.
Protocol 1: Glycosylation using a D-Glucal Derived Epoxide
This protocol is adapted from the Danishefsky glycal assembly strategy[1].
Step 1: Epoxidation of Tri-O-acetyl-D-glucal
-
Dissolve tri-O-acetyl-D-glucal (1.0 equiv) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dimethyldioxirane (DMDO) in acetone (1.5 equiv) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to afford the crude 1,2-anhydro-tri-O-acetyl-α-D-glucopyranose, which is used immediately in the next step.
Step 2: Glycosylation with the Epoxide
-
Dissolve the glycosyl acceptor (1.2 equiv) and the crude epoxide from Step 1 in dry DCM (0.1 M) under an argon atmosphere.
-
Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to -78 °C.
-
Add a solution of zinc chloride (ZnCl₂) in diethyl ether (0.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until the epoxide is consumed as monitored by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite®, wash the pad with DCM, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to yield the desired glycoside.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol utilizes the widely employed NIS/TfOH activation system[3].
-
To a flame-dried flask under an argon atmosphere, add the thioglycoside donor (1.0 equiv), the glycosyl acceptor (1.5 equiv), and activated 4 Å molecular sieves.
-
Add dry DCM (0.1 M) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add N-iodosuccinimide (NIS, 1.2 equiv) to the mixture.
-
After 5 minutes, add a catalytic amount of triflic acid (TfOH, 0.1 equiv) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and then a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and then filter through Celite®, washing with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Glycosylation using a Trichloroacetimidate Donor
This protocol employs the common TMSOTf-catalyzed activation of a trichloroacetimidate donor[6][7].
-
To a flame-dried flask under an argon atmosphere, add the glycosyl trichloroacetimidate donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and activated 4 Å molecular sieves.
-
Add dry DCM (0.1 M) and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite®, washing with DCM, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Mechanistic Insights: Visualizing the Pathways
The following diagrams illustrate the key mechanistic pathways for the activation of D-Glucal and a generic glycosyl donor.
Caption: Activation of D-Glucal via epoxidation for glycosylation.
Caption: General mechanism for glycosylation with traditional donors.
Conclusion: Selecting the Right Tool for the Job
The choice of a glycosyl donor is a nuanced decision that depends on the specific synthetic challenge at hand.
-
D-Glucal offers a unique and powerful platform for the synthesis of complex carbohydrates, particularly when 2-deoxy sugars or specific β-linkages are desired. Its versatility in undergoing various transformations makes it an invaluable tool in the synthetic chemist's arsenal.
-
Glycosyl halides , while historically significant, are often superseded by more stable and manageable donors, though they remain useful for specific applications.
-
Thioglycosides represent a robust and reliable choice, offering excellent stability and tunable reactivity, making them ideal for multi-step syntheses.
-
Glycosyl trichloroacetimidates are the go-to donors for high reactivity and are particularly effective for challenging glycosylations.
Ultimately, a deep understanding of the strengths and limitations of each class of glycosyl donor, as detailed in this guide, will empower researchers to design more efficient and successful synthetic routes towards biologically important oligosaccharides and glycoconjugates.
References
- Schmidt, R. R., & Kinzy, W. (1994). Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123.
- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons.
- Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in organic synthesis: The evolution of a versatile class of reagents for the synthesis of oligosaccharides and glycoconjugates. Angewandte Chemie International Edition in English, 35(12), 1380-1419.
- Codée, J. D. C., Litjens, R. E. J. N., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Thioglycosides in sequential glycosylations. Chemical Society Reviews, 34(9), 769-782.
- Fraser-Reid, B., Udodong, U. E., Wu, Z., Ottosson, H., Merritt, J. R., Rao, C. S., ... & Pilme, J. (1992). n-Pentenyl glycosides in organic chemistry: a contemporary example of serendipity. Synlett, 1992(12), 927-942.
- Boons, G. J. (1996). Strategies in oligosaccharide synthesis. Tetrahedron, 52(4), 1095-1121.
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Glycoscience Protocols (GlycoPODv2). (2021). Glycosidation using trichloroacetimidate donor. National Center for Biotechnology Information. [Link]
- Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458.
- Vankayalapati, H., Singh, G., & Ramana, C. V. (2003). The Ferrier rearrangement: a powerful tool in carbohydrate synthesis. Current organic synthesis, 1(1), 1-28.
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Glycoscience Protocols (GlycoPODv2). (2021). Glycosidation using thioglycoside donor. National Center for Biotechnology Information. [Link]
- Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.
- Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144-1153.
- Halcomb, R. L., & Danishefsky, S. J. (1989). A convergent total synthesis of the tumor-associated antigen Lewis b. Journal of the American Chemical Society, 111(17), 6661-6666.
- Seeberger, P. H. (2008). Automated oligosaccharide synthesis. Chemical Society Reviews, 37(1), 19-28.
- Toste, F. D., & Keay, B. A. (1998). A mild and efficient method for the Ferrier rearrangement. The Journal of Organic Chemistry, 63(20), 6986-6987.
- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
- Toshima, K., & Tatsuta, K. (1993). Recent progress in O-glycosylation methods and its application to natural products synthesis. Chemical reviews, 93(5), 1503-1531.
- Schmidt, R. R. (1986). New methods for the synthesis of glycosides and oligosaccharides—are there alternatives to the Koenigs-Knorr method?. Angewandte Chemie International Edition in English, 25(3), 212-235.
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- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol. As a trusted partner in your research, we aim to deliver essential safety information that extends beyond product application, ensuring a secure laboratory environment. The following protocols are synthesized from established best practices and data from structurally related compounds, promoting a culture of safety and scientific integrity.
Hazard Assessment and Chemical Profile
Structural Analogs:
-
3,4-Dihydro-2H-pyran: This parent compound is classified as a highly flammable liquid and vapor that causes skin and eye irritation, may cause an allergic skin reaction, is harmful if inhaled, and is harmful to aquatic life with long-lasting effects.[1][2]
-
3,4-Dihydro-2-methoxy-2H-pyran: This derivative is also a flammable liquid and is harmful if swallowed or inhaled, causing serious eye irritation.
Inferred Hazard Profile for 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol:
Based on the data from these analogs, it is prudent to assume that 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol may possess the following hazards:
-
Flammability: While the multiple hydroxyl groups may reduce volatility and flammability compared to the parent compound, it should still be treated as a potentially flammable substance.
-
Irritation: Assumed to be a skin and eye irritant.
-
Toxicity: Potential for harm if inhaled or ingested.
-
Environmental Hazard: Potential to be harmful to aquatic life.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₀O₄ | [3][4][5][6][7] |
| Molecular Weight | 146.14 g/mol | [3][4][5][6][7] |
| Appearance | Likely a liquid or solid | Inferred |
| Solubility | Expected to be water-soluble due to multiple hydroxyl groups | Inferred |
| InChIKey | YVECGMZCTULTIS-UHFFFAOYSA-N | [3] |
Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, stringent adherence to PPE protocols is mandatory to ensure personnel safety during handling and disposal.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, use a suitable respirator.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][9]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as paper towels as the primary absorbent.
-
Collection: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.
Disposal Workflow
The proper disposal of 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is a critical step in the laboratory workflow. The following decision tree and step-by-step guide will ensure compliance and safety.
Caption: Disposal workflow for 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.
Detailed Disposal Protocol:
-
Waste Characterization and Segregation:
-
Pure Compound/Concentrated Solutions: Collect in a dedicated, labeled hazardous waste container.
-
Contaminated Labware (e.g., gloves, pipette tips): Place in a separate, clearly labeled container for solid chemical waste.
-
Aqueous Solutions: While the compound is likely water-soluble, do not dispose of it down the drain.[1] Collect all aqueous waste containing this compound in a designated hazardous waste container for aqueous chemical waste.
-
Incompatible Materials: Avoid mixing with strong acids, oxidizing agents, or other reactive chemicals.[9]
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol," and an approximate concentration and volume. Affix the appropriate hazard symbols (e.g., flammable, irritant).
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from heat, sparks, and open flames.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended method of disposal is incineration at a permitted hazardous waste management facility.[1]
-
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
References
- Chemos GmbH & Co.KG.
- Cole-Parmer.
- Loba Chemie. 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS.
- OECD Existing Chemicals Database. 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1.
- Sigma-Aldrich. SAFETY DATA SHEET - 3,4-Dihydro-2-methoxy-2H-pyran.
- Sigma-Aldrich. 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
- 3,4-Dihydro-2H-pyran-2-methanol - SAFETY D
- PubChem. 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.
- PubChem. (2S,3R,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.
- VIVAN Life Sciences. (2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.
- Advanced Journal of Chemistry, Section A.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Advanced Journal of Chemistry, Section A.
- PubChem. (2S,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.
- ChemScene. (2R,3S,4S)-2-(Hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.
Sources
- 1. chemos.de [chemos.de]
- 2. lobachemie.com [lobachemie.com]
- 3. 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | C6H10O4 | CID 89465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3R,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | C6H10O4 | CID 10510978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vivanls.com [vivanls.com]
- 6. (2S,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | C6H10O4 | CID 51404084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
